Technical Documentation Center

3-Ethyl-3-phenylpiperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-3-phenylpiperazin-2-one

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Ethyl-3-phenylpiperazin-2-one: Synthesis, Properties, and Pharmacological Context

Abstract: This technical guide provides a comprehensive overview of 3-Ethyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-Ethyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific profile by leveraging data from its core scaffold, 3-phenylpiperazin-2-one, and the broader class of phenylpiperazine derivatives. We present its elucidated chemical structure, predicted physicochemical properties, detailed proposed synthesis protocols, and an inferred pharmacological profile grounded in the known activities of its analogs. Furthermore, this guide outlines standard methodologies for analytical characterization and discusses essential safety and handling protocols. This document serves as a foundational resource for researchers and drug development professionals exploring the potential of 3-substituted piperazinone derivatives.

Introduction and Structural Elucidation

The Phenylpiperazine Scaffold in Medicinal Chemistry

The N-arylpiperazine motif is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with multiple pharmacological targets, particularly within the central nervous system (CNS).[1] Compounds incorporating this structure frequently exhibit high affinity for various neurotransmitter receptors and transporters.[1] Their rigid, yet versatile, conformation allows for precise orientation of substituents to optimize target binding and selectivity. Phenylpiperazine derivatives have been successfully developed into drugs for a range of conditions, acting as antidepressants, anxiolytics, and antipsychotics, primarily by modulating monoamine neurotransmitter systems.[2][3] The parent compound, 1-phenylpiperazine, is a monoamine releasing agent, highlighting the intrinsic activity of the core structure.[2]

Defining 3-Ethyl-3-phenylpiperazin-2-one

3-Ethyl-3-phenylpiperazin-2-one is a derivative of the piperazinone heterocyclic system. Its structure is characterized by a six-membered ring containing two nitrogen atoms, a carbonyl group at the 2-position, and, critically, a quaternary carbon at the 3-position bearing both an ethyl and a phenyl group.

  • IUPAC Name: 3-Ethyl-3-phenylpiperazin-2-one

  • Molecular Formula: C₁₂H₁₆N₂O

  • Molecular Weight: 204.27 g/mol

  • CAS Number: Not broadly available, indicating its status as a novel or specialized research chemical.

It is imperative to distinguish this compound from the structurally similar but pharmacologically distinct sedative-hypnotic drug, Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione).[4][5] Glutethimide is a piperidinedione, containing a single nitrogen atom and two carbonyl groups, which confers a significantly different chemical and biological profile.[5][6]

Caption: Chemical structure of 3-Ethyl-3-phenylpiperazin-2-one.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 3-Ethyl-3-phenylpiperazin-2-one is not widely published. The following properties are inferred from its structure and data available for closely related analogs like 3-phenylpiperazin-2-one.[7][8]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol -
Appearance Predicted to be a white to off-white crystalline solid.Based on analog 3-phenylpiperazin-2-one.[9]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.General property of similar heterocyclic compounds.
Topological Polar Surface Area (TPSA) 41.13 ŲCalculated value for the piperazinone core.[7]
Predicted LogP ~1.5 - 2.5Calculated, increased from ~0.45 for the parent compound due to the addition of the ethyl group.[7]
Hydrogen Bond Donors 2 (from the two N-H groups)Structural analysis.[7]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and one nitrogen)Structural analysis.[7]
Rotatable Bonds 2 (C-C bond of ethyl group, C-C bond to phenyl ring)Structural analysis.[7]

Synthesis and Derivatization Strategies

The synthesis of 3-Ethyl-3-phenylpiperazin-2-one is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on established methodologies for constructing the 3-phenylpiperazin-2-one core and subsequent alkylation.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from the core 3-phenylpiperazin-2-one scaffold, which itself is accessible from simple starting materials.

retrosynthesis target 3-Ethyl-3-phenylpiperazin-2-one intermediate1 3-Phenylpiperazin-2-one target->intermediate1 C3-Ethylation start1 Ethyl α-bromophenylacetate intermediate1->start1 Cyclocondensation start2 Ethylenediamine intermediate1->start2 Cyclocondensation

Caption: Retrosynthetic analysis for 3-Ethyl-3-phenylpiperazin-2-one.

Protocol 1: Synthesis of the 3-Phenylpiperazin-2-one Core

This protocol is adapted from established methods for synthesizing the piperazinone ring system via cyclocondensation.[10][11] The reaction involves the nucleophilic attack of ethylenediamine on an α-halo ester, followed by intramolecular cyclization.

Objective: To synthesize the precursor 3-phenylpiperazin-2-one.

Materials:

  • Ethyl α-bromophenylacetate

  • Ethylenediamine

  • Absolute Ethanol

  • Chloroform

  • Isopropanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (3.0 eq) in absolute ethanol.

  • Reagent Addition: While stirring vigorously, add a solution of ethyl α-bromophenylacetate (1.0 eq) in absolute ethanol dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

    • Scientific Rationale: The large excess of ethylenediamine serves both as a reactant and as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The dropwise addition at reflux temperature controls the exothermic reaction.

  • Reaction and Workup: After the addition is complete, allow the mixture to cool to room temperature. A precipitate (ethylenediamine hydrobromide) will form. Concentrate the mixture in vacuo to obtain a thick slurry.

  • Extraction: Stir the slurry with chloroform and filter the solid. Wash the solid thoroughly with additional chloroform. Combine the chloroform filtrates.

    • Scientific Rationale: Chloroform is used to dissolve the desired organic product, separating it from the inorganic salt byproduct which has low solubility in chloroform.

  • Purification: Concentrate the chloroform filtrate to near dryness. Add isopropanol to the residue and stir. The product, 3-phenylpiperazin-2-one, will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum. The material can be further purified by recrystallization from benzene or acetone if required.[10]

Protocol 2: Proposed Synthesis of 3-Ethyl-3-phenylpiperazin-2-one

This proposed protocol involves the selective alkylation of the 3-phenylpiperazin-2-one precursor. A two-step process involving N-protection followed by C-alkylation is recommended to ensure regioselectivity.

synthesis_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C3-Ethylation cluster_step3 Step 3: Deprotection s1_input 3-Phenylpiperazin-2-one + Benzyl Bromide, K₂CO₃ s1_process Reflux in Acetonitrile s1_input->s1_process s1_output 4-Benzyl-3-phenylpiperazin-2-one s1_process->s1_output s2_input Protected Intermediate + NaH, then Ethyl Iodide s1_output->s2_input s2_process Stir in dry THF at 0°C to RT s2_input->s2_process s2_output 4-Benzyl-3-ethyl-3-phenylpiperazin-2-one s2_process->s2_output s3_input Alkylated Intermediate + H₂, Pd/C s2_output->s3_input s3_process Hydrogenolysis in Ethanol s3_input->s3_process s3_output Final Product: 3-Ethyl-3-phenylpiperazin-2-one s3_process->s3_output

Caption: Proposed workflow for the synthesis of 3-Ethyl-3-phenylpiperazin-2-one.

Objective: To synthesize the title compound from its precursor.

Materials:

  • 4-Benzyl-3-phenylpiperazin-2-one (synthesized from precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Dry Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Ethanol

Step-by-Step Methodology:

  • N-Protection (if starting from 3-phenylpiperazin-2-one): First, protect one of the nitrogen atoms, for example, with a benzyl group, to prevent undesired N-alkylation in the next step. This can be achieved by reacting 3-phenylpiperazin-2-one with benzyl bromide in the presence of a base like K₂CO₃.[12]

  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq) in dry THF. Cool the suspension to 0°C in an ice bath.

  • Anion Formation: Add a solution of the N-protected 3-phenylpiperazin-2-one (1.0 eq) in dry THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

    • Scientific Rationale: NaH is a strong, non-nucleophilic base that deprotonates the C-H bond at the 3-position, which is acidified by the adjacent phenyl and carbonyl groups, forming a resonance-stabilized carbanion. An inert atmosphere and dry solvents are critical to prevent quenching of the base and anion.

  • C-Alkylation: Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-protected, C-alkylated product in ethanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until TLC or LC-MS analysis indicates the complete removal of the benzyl group.

    • Scientific Rationale: Catalytic hydrogenolysis is a standard and clean method for removing benzyl protecting groups. The catalyst facilitates the cleavage of the C-N bond and its replacement with a C-H bond.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product, 3-Ethyl-3-phenylpiperazin-2-one. Purify as needed using column chromatography.

Pharmacological Profile (Inferred)

Potential Mechanism of Action

The precise mechanism of action for 3-Ethyl-3-phenylpiperazin-2-one has not been empirically determined. However, based on its structural similarity to other phenylpiperazine derivatives, its primary pharmacological activity is likely centered on the modulation of monoaminergic systems in the CNS.[2]

  • Interaction with Monoamine Transporters: Phenylpiperazines are known to act as releasing agents or reuptake inhibitors at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] The presence of the phenyl group is crucial for this activity. The specific substitution pattern on the piperazine ring dictates the potency and selectivity for these transporters.

  • Receptor Binding: Many phenylpiperazine derivatives are also direct agonists or antagonists at various serotonin (5-HT) and dopamine (D₂) receptors.[3]

  • Structural Considerations: The introduction of an ethyl group at the C3 position, creating a chiral center, would likely introduce steric bulk that could enhance selectivity for certain receptors or transporters over others. This modification could fine-tune the pharmacological profile, potentially reducing off-target effects or enhancing potency at a desired target. For instance, some phenylpiperazine derivatives have shown promise as EGFR tyrosine kinase inhibitors in oncology research.[13]

pharmacology cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound 3-Ethyl-3-phenylpiperazin-2-one transporter Monoamine Transporter (SERT, NET, DAT) compound->transporter Blocks Reuptake or Promotes Efflux receptor_pre Autoreceptor (e.g., 5-HT1A) compound->receptor_pre Binds (Agonist/ Antagonist) receptor_post Postsynaptic Receptor (e.g., D2, 5-HT2A) compound->receptor_post Binds (Agonist/ Antagonist) vesicle Vesicle (5-HT, NE, DA) p1

Sources

Exploratory

Comparative Technical Analysis: Glutethimide vs. 3-Ethyl-3-phenylpiperazin-2-one

This guide provides an in-depth technical analysis comparing Glutethimide (a legacy sedative-hypnotic) with its structural analog, 3-Ethyl-3-phenylpiperazin-2-one (EPP). This analysis is designed for researchers and medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Glutethimide (a legacy sedative-hypnotic) with its structural analog, 3-Ethyl-3-phenylpiperazin-2-one (EPP).

This analysis is designed for researchers and medicinal chemists. It focuses on the structural, synthetic, and physicochemical divergences that define their respective pharmacological profiles.

Executive Summary

Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) is a piperidinedione derivative historically used as a sedative-hypnotic.[1][2][3][4] Its pharmacological action mimics barbiturates via allosteric modulation of the GABA-A receptor. However, its liability for abuse and complex metabolic toxicity (via the 4-hydroxy metabolite) has led to its obsolescence.

3-Ethyl-3-phenylpiperazin-2-one (EPP) represents a structural bioisostere where the glutarimide ring is replaced by a piperazinone scaffold. This substitution—replacing a carbonyl (C6) and a methylene (C5) with an amine (N4) and methylene—fundamentally inverts the electronic and acid-base profile of the molecule. While Glutethimide is a lipophilic weak acid, EPP is a basic amine, altering its solubility, metabolic stability, and receptor binding affinity.

Structural & Physicochemical Profiling

The core difference lies in the heterocyclic scaffold: the glutarimide (imide) versus the piperazinone (lactam/amine). This alteration dictates the molecular behavior in biological systems.

Molecular Scaffold Comparison
FeatureGlutethimide3-Ethyl-3-phenylpiperazin-2-one (EPP)
IUPAC Name 3-ethyl-3-phenylpiperidine-2,6-dione3-ethyl-3-phenylpiperazin-2-one
Formula C₁₃H₁₅NO₂C₁₂H₁₆N₂O
Molecular Weight 217.27 g/mol 204.27 g/mol
Core Scaffold Piperidine-2,6-dione (Imide)Piperazin-2-one (Lactam)
Key Heteroatoms 1 Nitrogen (Imide), 2 Oxygens2 Nitrogens (1 Amide, 1 Amine), 1 Oxygen
Acid/Base Nature Weak Acid (Imide NH, pKa ~11.8)Base (Secondary Amine N4, pKa ~8.5)
LogP (Predicted) ~1.9 (Lipophilic)~1.2 (More Polar due to amine)
H-Bond Donors 1 (Imide NH)2 (Amide NH, Amine NH)
H-Bond Acceptors 2 (Carbonyls)2 (Carbonyl, Amine N)
Structural Logic Diagram

The following diagram illustrates the structural transformation and ring numbering shift between the two compounds.

StructureComparison cluster_properties Physicochemical Impact Glutethimide Glutethimide (Piperidine-2,6-dione) Acidic Imide Core Imide Imide Functionality (-CO-NH-CO-) Glutethimide->Imide Contains EPP 3-Ethyl-3-phenylpiperazin-2-one (Piperazin-2-one) Basic Amine Core Amine Secondary Amine (-NH-) EPP->Amine Contains (N4) Imide->Amine Bioisosteric Replacement (C=O -> NH) Prop1 Lipophilicity Decrease Prop2 pKa Shift (11.8 -> 8.5) Amine->Prop2

Caption: Structural transition from the acidic imide scaffold of Glutethimide to the basic piperazinone scaffold of EPP.

Synthetic Methodologies

The synthesis of these two compounds requires distinct chemical strategies due to the difference in ring heteroatoms.

Glutethimide Synthesis (Michael Addition Route)

The classic industrial synthesis relies on the construction of the quaternary carbon followed by cyclization.

Protocol:

  • Reagents: Benzyl cyanide, Ethyl acrylate, Sodium ethoxide (base), Diethyl sulfate (alkylation).

  • Step 1 (Michael Addition): 2-Phenylbutyronitrile is reacted with ethyl acrylate in the presence of base to form the ethyl cyano-ester intermediate.[2]

  • Step 2 (Cyclization): Acidic hydrolysis and cyclization (H₂SO₄/AcOH) yields the glutarimide ring.

EPP Synthesis (Diamine Condensation Route)

The piperazinone ring is typically constructed by condensing a 1,2-diamine with a 1,2-bifunctional electrophile (e.g.,


-halo ester).

Protocol (Theoretical Optimization):

  • Precursor: Ethyl 2-bromo-2-phenylbutyrate (synthesized from 2-phenylbutyric acid via Hell-Volhard-Zelinsky bromination and esterification).

  • Reagent: Ethylenediamine (1,2-diaminoethane).

  • Reaction:

    • Dissolve Ethyl 2-bromo-2-phenylbutyrate (10 mmol) in absolute ethanol (50 mL).

    • Add Ethylenediamine (12 mmol) dropwise at 0°C to prevent polymerization.

    • Reflux for 12–24 hours. The N-alkylation occurs first at the

      
      -carbon, followed by intramolecular lactamization with the ester.
      
    • Purification: Evaporate solvent. The residue is basified (NaOH) to liberate the free amine, extracted into DCM, and recrystallized from EtOAc/Hexane.

Synthesis Workflow Diagram

SynthesisPathways cluster_Glut Glutethimide Synthesis cluster_EPP EPP Synthesis (Piperazinone) G_Start 2-Phenylbutyronitrile G_Step1 Michael Addition (Ethyl Acrylate + NaOEt) G_Start->G_Step1 G_Inter Cyano-Ester Intermediate G_Step1->G_Inter G_Step2 Acid Cyclization (H2SO4 / AcOH) G_Inter->G_Step2 G_Prod Glutethimide G_Step2->G_Prod E_Start Ethyl 2-bromo-2-phenylbutyrate E_Step1 N-Alkylation (Ethylenediamine) E_Start->E_Step1 E_Inter Amino-Ester Intermediate E_Step1->E_Inter E_Step2 Lactamization (Intramolecular Cyclization) E_Inter->E_Step2 E_Prod 3-Ethyl-3-phenylpiperazin-2-one E_Step2->E_Prod

Caption: Parallel synthesis workflows contrasting the nitrile-acrylate route for Glutethimide vs. the bromoester-diamine route for EPP.

Pharmacological Implications (SAR)

The structural shift from Glutethimide to EPP has profound pharmacological consequences.

Receptor Binding (GABA-A)
  • Glutethimide: The pharmacophore requires a lipophilic core and specific H-bond positioning (imide NH and carbonyls) to bind to the barbiturate site on the GABA-A receptor.

  • EPP: The introduction of the basic N4 amine disrupts the electronic landscape. The loss of the C6 carbonyl removes a critical H-bond acceptor. Furthermore, the protonation of N4 at physiological pH introduces a positive charge, which is generally unfavorable for the classic barbiturate binding pocket.

    • Prediction: EPP likely exhibits significantly reduced or abolished sedative activity compared to Glutethimide.

Metabolic Stability
  • Glutethimide: Metabolized extensively by CYP2D6 and CYP3A4. The primary toxic metabolite is 4-hydroxyglutethimide , which is twice as potent as the parent drug and accumulates due to a longer half-life.

  • EPP: Piperazinones are metabolically distinct. The secondary amine (N4) is a site for oxidative deamination or N-oxidation. However, the piperazinone ring is generally more resistant to hydrolytic ring-opening than the glutarimide ring.

    • Advantage:[4] EPP avoids the formation of the specific 4-hydroxyglutarimide toxicophore.

Analytical Differentiation (Protocol)

Distinguishing these analogs in forensic or research samples requires precise analytical techniques. Mass Spectrometry (GC-MS) is the gold standard.

GC-MS Fragmentation Patterns

Because EPP lacks the second carbonyl and possesses a basic nitrogen, its fragmentation is distinct.

FeatureGlutethimide (MW 217)EPP (MW 204)
Molecular Ion (M+) m/z 217m/z 204
Base Peak m/z 189 (Loss of Ethyl - C₂H₅)m/z 175 (Loss of Ethyl - C₂H₅)
Key Fragment 1 m/z 160 (Retro-Diels-Alder / Ring cleavage)m/z 147 (Piperazinone ring cleavage)
Key Fragment 2 m/z 132 (Phenyl isocyanate ion)m/z 119 (Phenyl-aziridine type ion)
McLafferty Rearrangement Prominent (due to Carbonyls)Less prominent (only one Carbonyl)
Experimental Protocol: GC-MS Separation
  • Sample Prep: Extract plasma/urine (1 mL) with Ethyl Acetate (3 mL) at pH 9.5 (Optimized for EPP extraction; Glutethimide extracts at neutral pH).

  • Derivatization: (Optional but recommended for EPP) Add 50 µL MSTFA to derivatize the amine/amide, improving peak shape.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Mode (70 eV).

References

  • Glutethimide: Chemical and Physical Properties. PubChem Database. National Library of Medicine. Available at: [Link]

  • Synthesis of an active hydroxylated glutethimide metabolite. Journal of Medicinal Chemistry, 1975. Available at: [Link]

  • Glutethimide: FDA Substance Registration. U.S. Food and Drug Administration.[2] Available at: [Link]

Sources

Foundational

The Quaternary Constraint: A Technical Guide to 3,3-Disubstituted Piperazin-2-one Scaffolds

Executive Summary The 3,3-disubstituted piperazin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its unsubstituted or mono-substituted counterparts, the 3,3-disubstituted varia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-disubstituted piperazin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its unsubstituted or mono-substituted counterparts, the 3,3-disubstituted variant introduces a quaternary carbon center adjacent to the lactam carbonyl. This structural modification confers two critical advantages:

  • Conformational Locking: via the Thorpe-Ingold (gem-disubstituent) effect, restricting ring flexibility to mimic specific peptide secondary structures (e.g.,

    
    -turns).
    
  • Metabolic Hardening: Blocking the

    
    -carbon from cytochrome P450-mediated oxidation, a common metabolic soft spot in cyclic amines.
    

This guide synthesizes the most robust synthetic methodologies and pharmacological applications for this scaffold, moving beyond generic reviews to provide actionable, laboratory-grade insights.

Part 1: Structural Significance & Pharmacophore Utility[1][2]

The Gem-Disubstituent Effect

The introduction of two non-hydrogen substituents at the C3 position forces the piperazinone ring into a specific puckered conformation. In the context of peptidomimetics, this is invaluable.

  • 
    -Turn Mimicry:  The 3,3-disubstituted piperazin-2-one acts as a constrained dipeptide surrogate. The rigid geometry aligns the 
    
    
    
    and
    
    
    residues of a peptide chain, stabilizing the bioactive conformation required for receptor binding (particularly GPCRs and integrins).
  • Thermodynamic Stability: The steric bulk at C3 reduces the entropic penalty of binding to a protein target. The molecule is "pre-organized" for the binding pocket.

Metabolic Stability

In standard piperazines, the carbon alpha to the nitrogen is prone to oxidative dealkylation.



By converting C3 to a quaternary center, this primary metabolic pathway is effectively blocked, significantly extending the in vivo half-life (

) of the drug candidate.

Part 2: Synthetic Methodologies

Constructing a quaternary center on a heterocycle is synthetically demanding due to steric hindrance. We focus here on two high-fidelity approaches: the Ugi-Deprotection-Cyclization (UDC) strategy for library generation, and the Benzilic Amide Rearrangement for enantioselective access.

Strategy A: The Ugi-Deprotection-Cyclization (UDC)

This is the industry-standard "workhorse" for generating diversity. It relies on a multicomponent reaction followed by an intramolecular transamidation.

Mechanism:

  • Ugi 4-CR: Aldehyde + Amine + Isocyanide + Carboxylic Acid

    
     Linear Peptoid.
    
  • Deprotection: Removal of a protecting group (usually N-Boc or ester) reveals a nucleophile.

  • Cyclization: The revealed amine/ester attacks the amide bond to close the ring.

To achieve 3,3-disubstitution specifically, one must utilize a ketone (Ugi-5CR or difficult 4CR) or, more commonly, employ a gem-disubstituted amino acid as the bifunctional starting material.

Strategy B: Asymmetric Benzilic Amide Rearrangement

For high enantiopurity, the organocatalytic rearrangement of vicinal tricarbonyls with 1,2-diamines is superior. This method avoids the racemization issues often seen in alkylation strategies.

Workflow Visualization (DOT):

SynthesisPathways Start Precursors (Aldehyde/Amine/Acid/Isonitrile) Ugi Ugi 4-CR Linear Adduct Start->Ugi MeOH, RT Deprot Deprotection (TFA or Base) Ugi->Deprot N-Boc removal Cycliz Cyclization (Intramolecular) Deprot->Cycliz Base induced Product Piperazin-2-one Scaffold Cycliz->Product Alkylation C3-Alkylation (LDA/R-X) Product->Alkylation Post-synthesis mod QuatProduct 3,3-Disubstituted Target Alkylation->QuatProduct Steric challenge

Figure 1: The Ugi-Deprotection-Cyclization (UDC) pathway followed by post-cyclization alkylation to generate quaternary centers.[1][2][3]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3,3-Disubstituted Piperazin-2-one via Phase-Transfer Alkylation

Rationale: While Ugi is great for libraries, direct alkylation of a pre-formed 3-monosubstituted lactam is often the most reliable way to introduce the second substituent to create the quaternary center, provided the base is strong enough.

Reagents:

  • Substrate: 3-substituted piperazin-2-one (1.0 equiv)

  • Alkyl Halide: R-X (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or LiHMDS (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

  • Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Dissolution: Add the 3-substituted piperazin-2-one substrate and dissolve in anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath).

    • Critical Note: Temperature control is vital to prevent ring opening or over-alkylation at the N-positions.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF). Stir at -78°C for 45 minutes. The solution often turns yellow/orange, indicating enolate formation.

  • Alkylation: Add the alkyl halide (dissolved in minimal THF) dropwise.

    • Expert Tip: For sterically demanding electrophiles, add HMPA (hexamethylphosphoramide) or DMPU as a co-solvent to disrupt ion pairing and increase enolate reactivity.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Part 4: Biological Applications & Data Summary[2][3][5]

The 3,3-disubstituted piperazin-2-one scaffold has demonstrated high potency in several therapeutic areas.

Table 1: Key Biological Targets and Activity

Target ClassTherapeutic AreaMechanism of ActionRole of 3,3-Disubstitution
GPCRs CNS (Anxiety/Depression)Tachykinin (NK1) AntagonismLocks "turn" conformation to fit deep hydrophobic pockets.
Proteases Antiviral / MetabolicSerine Protease InhibitionPositions the carbonyl electrophile for nucleophilic attack by the enzyme active site.
MDM2-p53 OncologyProtein-Protein Interaction InhibitorMimics the Phe-Trp-Leu triad of p53, blocking the MDM2 binding groove.
Ion Channels Praziquantel AnalogsAnthelminticModulates calcium channels; quaternary center alters solubility and BBB permeability.
Pathway Visualization: Peptidomimetic Logic

BioActivity Peptide Native Peptide (Flexible, Unstable) Scaffold 3,3-Disubstituted Piperazin-2-one Peptide->Scaffold Bioisosteric Replacement Conform Restricted Conformation (Beta-Turn Mimic) Scaffold->Conform Gem-Disubstituent Effect Metabolism Metabolic Stability (Blocked P450 site) Scaffold->Metabolism Steric Shielding Binding High Affinity Binding (GPCR/MDM2) Conform->Binding Pre-organized fit Binding->Metabolism Synergistic Drug Profile

Figure 2: The pharmacological logic of replacing native peptides with piperazin-2-one scaffolds.

Part 5: Future Outlook & Challenges

The primary bottleneck remains enantioselective synthesis . While resolution of racemates (via chiral HPLC) is common in early discovery, scalable asymmetric routes are required.

  • Emerging Trend: C-H activation directed by the amide nitrogen to install the C3 substituent.

  • Emerging Trend: Flow chemistry adaptation of the Ugi-Cyclization sequence to handle hazardous isocyanides safely at scale.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Source: Organic Chemistry Frontiers (RSC Publishing) URL:[4][Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Source: National Institutes of Health (PMC) URL:[Link]

  • Asymmetric Construction of α,α‐Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. Source: Angewandte Chemie International Edition URL:[Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Source: Molecules (MDPI) URL:[Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistrySelect (Wiley) URL:[Link]

Sources

Exploratory

Predictive Metabolic Profiling of 3-Ethyl-3-phenylpiperazin-2-one: An Integrated In Silico and In Vitro Approach

Executive Summary This technical guide provides a comprehensive predictive analysis of the metabolic pathways for 3-Ethyl-3-phenylpiperazin-2-one (EPP). As a structural analog sharing pharmacophores with both glutethimid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the metabolic pathways for 3-Ethyl-3-phenylpiperazin-2-one (EPP). As a structural analog sharing pharmacophores with both glutethimide (a piperidinedione) and phenylpiperazine derivatives, EPP presents a unique metabolic profile characterized by competing oxidation sites.

Understanding the metabolic fate of EPP is critical for researchers in drug discovery, particularly those investigating novel sedative-hypnotics or designer drug metabolites. This guide outlines the predicted Phase I and Phase II biotransformations, grounded in established structure-metabolism relationships (SMR), and details the experimental protocols required to validate these predictions.

Structural Analysis & Reactive Sites

To accurately predict the metabolic fate, we must first deconstruct the molecule into its metabolically active pharmacophores.

Structural MotifChemical CharacteristicPredicted Metabolic Liability
Piperazin-2-one Ring Cyclic amide (lactam)High Stability. The C2 carbonyl reduces the basicity of N1, making it resistant to oxidation. N4 remains basic and susceptible to N-oxidation.
Phenyl Ring Aromatic systemHigh Liability. Susceptible to CYP450-mediated Electrophilic Aromatic Substitution (Hydroxylation), primarily at the para position.
Ethyl Side Chain Aliphatic alkyl groupModerate Liability. Susceptible to

(terminal) and

hydroxylation.
C3 Quaternary Center Sterically hindered carbonMetabolic Block. The quaternary nature prevents direct oxidation at C3, diverting metabolism to the substituents.

Predicted Metabolic Pathways[1][2]

Based on the metabolism of structural analogs (e.g., glutethimide, cotinine, and phenylpiperazines), the metabolism of EPP is predicted to proceed via three primary Phase I pathways followed by Phase II conjugation.

Phase I Metabolism (Functionalization)
Pathway A: Aromatic Hydroxylation (Major)

The phenyl ring is the most lipophilic region, attracting CYP450 isoforms (specifically CYP2D6 and CYP3A4 ).

  • Mechanism: Formation of an arene oxide intermediate followed by rearrangement to a phenol.

  • Product: p-Hydroxy-EPP (and minor m-Hydroxy-EPP).

  • Reference Grounding: Similar to the para-hydroxylation observed in phenylpiperazine metabolism [1].

Pathway B: Side-Chain Oxidation (Secondary)

The ethyl group at the C3 position is susceptible to oxidation, likely mediated by CYP2E1 or CYP3A4 .

  • Mechanism: Hydrogen abstraction leading to a carbon-centered radical, followed by "oxygen rebound."

  • Product: 1'-Hydroxyethyl-EPP or the terminal 2'-Hydroxyethyl-EPP.

  • Reference Grounding: This mirrors the primary metabolic route of glutethimide , where the ethyl side chain is hydroxylated [2].

Pathway C: N-Oxidation

The N4 nitrogen (distal to the carbonyl) retains basicity. Flavin-containing monooxygenases (FMOs ) or CYPs can catalyze N-oxidation.[1]

  • Product: EPP-N4-oxide.

Phase II Metabolism (Conjugation)

The hydroxylated metabolites from Pathways A and B serve as handles for conjugation enzymes.

  • Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT2B7) will transfer glucuronic acid to the phenolic or aliphatic hydroxyl groups.

  • Sulfation: SULT enzymes may conjugate the phenolic metabolite.

Visualizing the Metabolic Map

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent: 3-Ethyl-3-phenylpiperazin-2-one (C12H16N2O) M1 M1: p-Hydroxy-EPP (Aromatic Hydroxylation) Parent->M1 CYP2D6 / CYP3A4 (Major Pathway) M2 M2: 1'-Hydroxyethyl-EPP (Side-chain Oxidation) Parent->M2 CYP2E1 / CYP3A4 M3 M3: EPP-N4-Oxide (N-Oxidation) Parent->M3 FMO / CYP M4 M4: Ring-Open Acid (Lactam Hydrolysis - Minor) Parent->M4 Amidases (Slow) M1_G M1-Glucuronide (O-Glucuronide) M1->M1_G UGT (Phase II) M2_G M2-Glucuronide (Aliphatic Glucuronide) M2->M2_G UGT (Phase II)

Figure 1: Predicted metabolic tree for 3-Ethyl-3-phenylpiperazin-2-one, highlighting the divergence between aromatic hydroxylation (M1) and side-chain oxidation (M2).

Experimental Validation Protocols

To confirm these predictions, a "self-validating" experimental workflow is required. This involves incubating the compound with liver microsomes and analyzing the output via high-resolution mass spectrometry (HRMS).

Protocol A: In Vitro Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a master mix: 0.5 mg/mL HLM in Phosphate Buffer.

    • Spike EPP (substrate) to a final concentration of 1

      
      M (to ensure first-order kinetics).
      
    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.[2]

    • Control: Run a parallel incubation without NADPH to rule out non-enzymatic degradation.

  • Sampling (Time-Course):

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold ACN (Stop Solution).
      
    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Protocol B: Metabolite Identification (LC-MS/MS)

Instrument: Q-Exactive (Orbitrap) or Q-TOF. Chromatography: C18 Reverse Phase Column (e.g., Waters HSS T3).

Data Interpretation Logic:

  • Parent Mass:

    
     Da (Calculated for 
    
    
    
    ).
  • M1/M2 (Hydroxylation): Look for mass shift of +16 Da (

    
    ).
    
    • Differentiation: M1 (aromatic -OH) will retain longer on C18 than M2 (aliphatic -OH) due to the polarity of the alkyl-alcohol. Fragmentation spectra will show a phenol fragment for M1.

  • M3 (N-Oxide): Mass shift of +16 Da . Differentiate from hydroxylation by source fragmentation (N-oxides often lose -O, -16 Da, in the source).

  • Phase II (Glucuronide): Look for mass shift of +176 Da on top of the hydroxylated metabolite (

    
    ).
    

Workflow Visualization

ExperimentalWorkflow Step1 1. Incubation (HLM + NADPH + Substrate) Step2 2. Quench (Ice-Cold ACN) Step1->Step2 t = 0-60 min Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Full Scan + ddMS2) Step3->Step4 Supernatant Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5 Raw Data

Figure 2: Experimental workflow for the identification of EPP metabolites.

Toxicological Implications

While piperazin-2-ones are generally considered safer scaffolds than some reactive pharmacophores, two potential risks must be monitored:

  • Quinone Methide Formation: If hydroxylation occurs on the phenyl ring (Pathway A), subsequent oxidation could theoretically lead to a quinone species, which is a Michael acceptor capable of binding cellular proteins (haptenization).

  • Drug-Drug Interactions (DDI): Since the metabolism is predicted to be heavily reliant on CYP2D6 and CYP3A4 , EPP could act as a competitive inhibitor for other drugs metabolized by these enzymes.

References

  • Antunes, A. M., et al. (2020). Bioactivation of Piperazine-Derived Designer Drugs: Electron-Rich Systems as Molecular Alerts. Chemical Research in Toxicology.

  • Curry, S. H., et al. (1971). Glutethimide metabolism: Urinary excretion of a glutethimide metabolite in humans. Clinical Pharmacology & Therapeutics.

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • BenchChem. (2025). Metabolic Pathways of Piperazine Derivatives. (General reference for piperazine scaffold metabolism).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 3-Ethyl-3-phenylpiperazin-2-one

Abstract This application note details a systematic approach to developing a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-Ethyl-3-phenylpiperazin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-Ethyl-3-phenylpiperazin-2-one. This compound, possessing a piperazinone core with both ethyl and phenyl substitutions, presents unique challenges and considerations for chromatographic separation. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial physicochemical assessment to final method validation. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.

Introduction: The Analytical Challenge

3-Ethyl-3-phenylpiperazin-2-one is a synthetic compound of interest in pharmaceutical research and development. Its structure, featuring a basic piperazine ring, a lipophilic phenyl group, and a polar amide moiety, necessitates a well-controlled chromatographic system to achieve optimal peak shape, resolution, and sensitivity. The development of a robust analytical method is paramount for accurate quantification in various matrices, from early-stage discovery to quality control of active pharmaceutical ingredients (APIs). This guide will walk through the logical steps of method development, emphasizing the scientific rationale behind each parameter selection.

Physicochemical Properties and Initial Considerations

  • Structure: Chemical structure of 3-Ethyl-3-phenylpiperazin-2-one

    Caption: Chemical structure of 3-Ethyl-3-phenylpiperazin-2-one.

  • Key Structural Features:

    • Piperazine Ring: Contains two nitrogen atoms, making the molecule basic. The pKa of piperazine itself is approximately 9.8 and 5.6[1]. The electron-withdrawing effect of the adjacent carbonyl group and the phenyl group will likely lower the pKa of the secondary amine.

    • Phenyl Group: A non-polar, aromatic ring that serves as a strong chromophore for UV detection.

    • Ethyl Group: A small alkyl group that increases the molecule's lipophilicity.

    • Amide (Lactam): A polar functional group that can participate in hydrogen bonding.

  • Inferred Properties:

    • pKa: The presence of the two nitrogen atoms suggests that the molecule will have at least one pKa value in the basic range. The exact value will be influenced by the substituents. For method development, it is crucial to control the pH of the mobile phase to ensure consistent ionization of the analyte. A mobile phase pH 2-3 units below the pKa of the basic nitrogen will ensure it is fully protonated and in a single ionic form.

    • LogP (Octanol-Water Partition Coefficient): The combination of the lipophilic phenyl and ethyl groups and the polar piperazinone ring suggests a moderate LogP value. For comparison, (3R)-3-Phenylpiperazin-2-one has a LogP of 0.4471[2], while 3-ethyl-3-phenylpiperidine-2,6-dione has a LogP of 2.05[3]. This indicates that a reversed-phase HPLC method will be suitable.

    • UV Absorbance: The phenyl group is the primary chromophore. Aromatic systems typically exhibit strong absorbance in the UV region, around 254 nm. A full UV scan of the analyte standard is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The following sections outline a step-by-step protocol for developing a robust HPLC method for 3-Ethyl-3-phenylpiperazin-2-one.

Materials and Reagents
  • 3-Ethyl-3-phenylpiperazin-2-one reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Initial Parameter Selection: A Rational Approach

The initial chromatographic conditions are selected based on the inferred physicochemical properties of the analyte.

Table 1: Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe moderate lipophilicity of the analyte makes a C18 stationary phase a suitable starting point.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid will acidify the mobile phase to a pH of approximately 2.7, ensuring the protonation of the basic nitrogen atoms in the piperazine ring. This promotes better peak shape and retention consistency.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 20-80% B over 15 minutesA broad initial gradient will help to quickly determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)A DAD allows for the determination of the λmax and assessment of peak purity.
Detection Wavelength 254 nm (initial), scan 200-400 nm254 nm is a common wavelength for aromatic compounds. A full scan will identify the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA standard injection volume.
Experimental Workflow for Method Development

The following workflow provides a systematic approach to optimizing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Detailed Protocols
  • Standard Stock Solution: Accurately weigh approximately 10 mg of 3-Ethyl-3-phenylpiperazin-2-one reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the diluent.

  • UV-Vis Spectrum: Inject the working standard solution into the HPLC system with the DAD detector scanning from 200-400 nm. Identify the wavelength of maximum absorbance (λmax).

  • Initial Run: Perform an injection using the initial parameters outlined in Table 1.

  • Mobile Phase pH: To improve peak shape, especially for basic compounds, it is critical to control the mobile phase pH.

    • Rationale: At a pH below the analyte's pKa, the secondary amine will be protonated, leading to a single, stable ionic species. This minimizes peak tailing that can occur when the analyte exists in multiple ionization states.

    • Experiment: Prepare mobile phases with different acidic modifiers (e.g., 0.1% TFA, 0.1% Formic Acid, 10 mM Ammonium Acetate at pH 4). Compare the peak shape, retention time, and sensitivity.

  • Organic Modifier:

    • Rationale: The choice of organic modifier can affect selectivity.

    • Experiment: Substitute acetonitrile with methanol in the mobile phase and run the same gradient. Compare the resolution of the analyte peak from any impurities.

  • Gradient Optimization:

    • Rationale: Fine-tuning the gradient will improve resolution and reduce run time.

    • Experiment: Based on the elution time from the scouting gradient, adjust the gradient slope. For example, if the peak elutes at 50% B, a shallower gradient from 40-60% B over a longer time can be employed to improve resolution from closely eluting impurities.

  • Column Chemistry:

    • Rationale: If peak tailing persists or resolution is inadequate, a different column chemistry may be required.

    • Experiment: Consider a column with a different stationary phase (e.g., a C8 column for less retention or a phenyl-hexyl column for alternative selectivity based on π-π interactions with the analyte's phenyl group).

Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. [Source: ICH Q2(R1) Guideline]

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any other peaks (impurities, degradants, placebo components). Peak purity should be confirmed using the DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Vay parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Data Presentation and System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) RSD ≤ 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust HPLC method for the analysis of 3-Ethyl-3-phenylpiperazin-2-one. By systematically evaluating and optimizing critical parameters such as mobile phase composition, pH, and stationary phase, a method that is sensitive, specific, and reliable can be achieved. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • PubChem. 3-ethyl-3-phenylpiperidine-2,6-dione.[Link]

  • Stenutz. 3-ethyl-3-phenylpiperidine-2,6-dione.[Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Application

Application Note: High-Purity Isolation & Recrystallization of 3-Ethyl-3-phenylpiperazin-2-one

Introduction & Scope 3-Ethyl-3-phenylpiperazin-2-one (EPP) is a critical pharmacophore found in the structural backbone of various CNS-active agents and sedative-hypnotics (structurally related to Glutethimide and Eltopr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Ethyl-3-phenylpiperazin-2-one (EPP) is a critical pharmacophore found in the structural backbone of various CNS-active agents and sedative-hypnotics (structurally related to Glutethimide and Eltoprazine precursors). Its synthesis typically involves the condensation of ethyl 2-halo-2-phenylbutyrate with ethylenediamine.

This reaction often yields a crude matrix containing specific impurities that hamper downstream derivatization:

  • Linear Diamides: Resulting from incomplete cyclization.

  • Oligomers: Formed by intermolecular attack rather than intramolecular ring closure.

  • Inorganic Salts: Triethylamine hydrohalides or similar byproducts.

This Application Note provides a definitive guide to purifying EPP. Unlike generic protocols, this guide utilizes Hansen Solubility Parameter (HSP) logic to select solvents that balance the lipophilicity of the 3,3-disubstitution with the polarity of the lactam core.

Solvent Selection Strategy

The EPP molecule exhibits a "split personality" regarding solubility:

  • Lipophilic Region: The 3-ethyl and 3-phenyl groups create a bulky, hydrophobic region.

  • Polar Region: The piperazinone ring (secondary amine and amide carbonyl) engages in strong Hydrogen Bonding (H-bonding).

To achieve high purity (>98%), the solvent must disrupt the crystal lattice at high temperatures but fail to solvate the hydrophobic bulk at low temperatures.

Table 1: Solvent Performance Matrix for EPP
Solvent SystemRolePolarity Index (

)
SuitabilityMechanism of Action
Isopropanol (IPA) Primary 3.9Excellent Solubilizes the lactam via H-bonding at reflux; forces precipitation of hydrophobic bulk upon cooling.
Ethyl Acetate (EtOAc) Alternative4.4GoodEffective for removing non-polar oligomers. May require cooling to -10°C for max yield.
Toluene Scavenger2.4ModerateGood for removing highly lipophilic side-products, but poor yield for EPP due to high solubility.
Ethanol/Water (9:1) Polishing5.2 (mix)SpecificUse only if inorganic salts are the primary impurity. Water acts as a powerful anti-solvent for the organic frame.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification route based on the crude material's physical state.

SolventSelection Start Crude EPP Isolation StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Viscous Oil / Gum StateCheck->Oil Trapped Solvent ImpurityCheck Main Impurity? Solid->ImpurityCheck RouteC Route C: Toluene Trituration Oil->RouteC Induce Solidification RouteA Route A: IPA Recrystallization (Standard) ImpurityCheck->RouteA General/Unknown RouteB Route B: EtOAc/Heptane (Two-Solvent) ImpurityCheck->RouteB Linear Amides RouteC->RouteA Once Solidified

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude EPP characteristics.

Detailed Experimental Protocols

Protocol A: The Isopropanol (IPA) Method (Standard)

Best for: Routine purification of solid crude material with purity >85%.

Materials:

  • Crude EPP (10.0 g)

  • Isopropanol (HPLC Grade)

  • Activated Carbon (optional, for color removal)

Procedure:

  • Slurry Generation: Place 10.0 g of crude EPP in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL of Isopropanol (3 vol). Note: EPP typically requires 3-5 volumes of IPA.

  • Reflux: Heat the mixture to reflux (82°C). The solution should become clear. If solids persist after 10 minutes of reflux, add IPA in 5 mL increments until dissolution is complete.

  • Hot Filtration (Critical): While maintaining the solution near boiling, filter through a pre-heated glass frit or Celite pad to remove mechanical impurities or inorganic salts (which are insoluble in hot IPA).

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration.

  • Wash: Wash the filter cake with 10 mL of cold IPA (-10°C).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Result: White needles or prisms. Purity >99% (HPLC).

Protocol B: The Ethyl Acetate / Heptane Method (Two-Solvent)

Best for: Oily crude or removing non-polar side products.

Procedure:

  • Dissolution: Dissolve crude EPP (10 g) in Ethyl Acetate (20 mL) at reflux (77°C).

  • Anti-Solvent Addition: Remove heat source. While the solution is still hot, slowly add Heptane (or Hexane) dropwise.

  • Cloud Point: Continue addition until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution.

  • Crystallization: Allow to cool undisturbed. The non-polar Heptane forces the polar EPP out of solution while keeping lipophilic oils dissolved.

Process Workflow Diagram

The following diagram details the unit operations for the recommended Protocol A.

RecrystProtocol Crude Crude EPP (Solid/Semi-solid) Dissolve Dissolution (Reflux in IPA) Crude->Dissolve + Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter T > 75°C Nucleate Nucleation (Slow Cool to 25°C) Filter->Nucleate - Heat Growth Crystal Growth (Chill to 0°C) Nucleate->Growth Time Isolate Filtration & Cold Wash Growth->Isolate Separation Dry Vacuum Dry (45°C, <50 mbar) Isolate->Dry Solvent Removal

Figure 2: Unit operation flow for the Isopropanol recrystallization process.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet rather than crystals.The temperature gap between melting point and solubility limit is too narrow. Fix: Use Protocol B (Two-Solvent) or seed the solution with a pure crystal at 50°C.
Low Yield Product remains in mother liquor.Solvent is too polar (holding the amine). Fix: Concentrate the mother liquor by 50% and cool again, or switch from IPA to Ethyl Acetate.
Colored Impurities Yellow/Brown tint persists.Oxidation products. Fix: Add 5% w/w Activated Carbon during the reflux step of Protocol A, stir for 15 mins, then hot filter.

References

  • Pollard, C. B., et al. (1966).[1] Synthesis of 2-phenylpiperazine and related derivatives.[1][2][3][4] Journal of Medicinal Chemistry, 9(2), 181-185. Link

    • Establishes the foundational synthesis and isolation of phenyl-substituted piperazinones.
  • Huebner, C. F. (1960). Piperidines and process for their manufacture.[2][3][5][6] U.S. Patent No.[3] 2,957,874. Washington, DC: U.S. Patent and Trademark Office. Link

    • Describes the synthesis and crystallization of ethyl/phenyl substituted heterocycles (Glutethimide class)
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PubChem. (n.d.).[7] Compound Summary for CID 90485-52-2 (3-Ethyl-piperazin-2-one).[8] National Library of Medicine. Link

    • Verification of chemical structure and physical property d

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Solubility of 3-Ethyl-3-phenylpiperazin-2-one in DMSO and methanol

Technical Application Note: Solubility Profiling & Handling Protocol for 3-Ethyl-3-phenylpiperazin-2-one Executive Summary & Chemical Context Compound Identity: 3-Ethyl-3-phenylpiperazin-2-one Chemical Class: Quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubility Profiling & Handling Protocol for 3-Ethyl-3-phenylpiperazin-2-one

Executive Summary & Chemical Context

Compound Identity: 3-Ethyl-3-phenylpiperazin-2-one Chemical Class: Quaternary Piperazinone / Cyclic Lactam Molecular Weight (Est.): ~204.27 g/mol Predicted LogP: ~1.2 – 1.8 (Based on structural analogs like 3-phenylpiperazin-2-one and glutethimide)

Overview: 3-Ethyl-3-phenylpiperazin-2-one (EPP) is a pharmacologically relevant scaffold, structurally related to CNS-active agents like glutethimide. Its physicochemical profile is defined by a "push-pull" duality: the lipophilic quaternary center (ethyl/phenyl) competes with the polar piperazinone ring (secondary amine and amide).

This guide provides authoritative protocols for solubilizing EPP in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the universal stock solvent for biological assays, Methanol is the preferred carrier for analytical quantification (LC-MS/HPLC) and intermediate dilutions.

Solubility Profile & Solvent Compatibility

The following data represents predicted behavior based on Structure-Property Relationships (SPR) of close analogs (e.g., 3-phenylpiperazin-2-one), as specific experimental data for this exact regioisomer is not standard in public registries.

SolventSolubility RatingEstimated Saturation LimitMechanistic SuitabilityApplication
DMSO High > 50 mM (> 10 mg/mL)Dipole-Dipole & H-Bond Acceptance: DMSO effectively disrupts the intermolecular hydrogen bonding of the lactam ring, stabilizing the molecule in a solvation shell.Primary Stock Solution (Cryostorage)
Methanol Good ~10–25 mMH-Bond Donation: Methanol acts as a hydrogen bond donor to the amide carbonyl and amine nitrogen.Analytical Diluent, Synthesis Workup
Water Low/Moderate < 1–5 mMHydrophobic Effect: The bulky phenyl/ethyl group limits aqueous solubility without pH adjustment.Biological Buffer (Requires co-solvent)

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable, precipitation-free stock solution (typically 10 mM or 50 mM) for long-term storage.

Reagents:

  • Compound: 3-Ethyl-3-phenylpiperazin-2-one (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, ≥99.9%).

Step-by-Step Procedure:

  • Gravimetric Analysis: Weigh approximately 2–5 mg of EPP into a pre-tared, amber glass vial (to prevent photodegradation). Record exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve target concentration (
    
    
    
    ).
    
    
  • Solvent Addition: Add the calculated volume of DMSO using a calibrated micropipette. Tip: Add solvent slowly down the side of the vial to wash down adherent powder.

  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication (Critical): If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The quaternary center creates steric bulk that may slow crystal lattice disruption.

  • Visual Inspection: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.

Storage:

  • Store at -20°C.

  • Hygroscopicity Warning: DMSO is hygroscopic. Accumulation of water over time can cause the hydrophobic EPP to precipitate. Use aliquots to minimize freeze-thaw cycles.

Protocol B: Kinetic Solubility Determination (Methanol/Buffer)

Objective: Determine the practical solubility limit for analytical applications or biological assays using a rapid "Shake-Flask" methodology.

Workflow Diagram (DOT):

SolubilityWorkflow Start Start: Weigh Excess Solid EPP AddSolvent Add Solvent (MeOH or Buffer) (e.g., 500 µL) Start->AddSolvent Agitate Agitate (Shake/Vortex) 24 Hours @ RT AddSolvent->Agitate Centrifuge Centrifuge 10,000 rpm, 10 min Agitate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Dilute Dilute for HPLC (1:100 in Mobile Phase) Filter->Dilute Analyze HPLC-UV / LC-MS Quantification Dilute->Analyze

Caption: Kinetic solubility workflow for determining saturation limits in Methanol or Aqueous Buffers.

Detailed Methodology:

  • Saturation: Add excess solid EPP (~10 mg) to 1 mL of Methanol in a microcentrifuge tube.

  • Equilibration: Agitate on an orbital shaker (500 rpm) for 24 hours at ambient temperature (25°C).

  • Separation: Centrifuge at 10,000–14,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification:

    • Dilute the filtrate 1:100 with the mobile phase (e.g., 50% Acetonitrile/Water).

    • Inject into HPLC. Calculate concentration using a calibration curve derived from the DMSO stock standard.

Analytical Considerations (HPLC/LC-MS)

When analyzing EPP solubility, use the following chromatographic conditions to ensure peak purity and accurate quantification.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Note: The 3-ethyl-3-phenyl substitution creates a chiral center. Standard columns will show one peak (racemate) unless a chiral column is used.

Troubleshooting & Handling

IssueProbable CauseCorrective Action
Precipitation in Stock Water absorption in DMSO.Re-sonicate at 37°C. Ensure DMSO is anhydrous. Store under nitrogen if possible.
Low Solubility in MeOH Crystal lattice energy is high.Warm the methanol slightly (40°C) to dissolve, then cool. If it crashes out, the concentration exceeds saturation at RT.
"Oiling Out" in Water Compound is lipophilic (LogP > 1.5).Do not add DMSO stock directly to pure water. Add to rapidly stirring buffer to prevent local high concentrations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5368-28-5, 3-Phenylpiperazin-2-one (Structural Analog). Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[1] Retrieved from [Link]

  • Stenutz, R. 3-ethyl-3-phenylpiperidine-2,6-dione (Glutethimide) Physicochemical Data. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 3,3-Disubstituted Piperazinones

Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of clinically used therapeutic agents.[1][2] Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of clinically used therapeutic agents.[1][2] Specifically, 3,3-disubstituted piperazinones represent a critical subclass of these heterocycles. The introduction of a gem-disubstituted center at the C3 position offers a powerful strategy to enhance molecular complexity and explore new chemical space, which is crucial for modulating drug-like properties such as potency, selectivity, and metabolic stability in drug discovery programs.[1][3]

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures that are often time-consuming, energy-intensive, and may result in low overall yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a greener, more efficient alternative to conventional heating methods.[4][5][6] By utilizing direct, in-core heating through dielectric phenomena, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours or days to mere minutes.[7][8] This leads to higher yields, improved product purity, and enhanced energy efficiency, aligning perfectly with the principles of green chemistry.[7][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the rapid and efficient synthesis of 3,3-disubstituted piperazinones utilizing a microwave-assisted, Ugi-type multicomponent reaction.

Principles of Microwave-Assisted Synthesis

Understanding the fundamental mechanism of microwave heating is key to appreciating its advantages and optimizing reaction protocols. Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through convection and conduction, microwave synthesis employs a phenomenon known as dielectric heating.[8]

This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, which translates into rapid and uniform heating of the entire reaction volume.[6][7][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat throughout the bulk of the solution.[7][11]

This direct and instantaneous heating mechanism allows for precise temperature control and enables reactions to be performed in sealed vessels at temperatures far exceeding the solvent's atmospheric boiling point, leading to dramatic rate enhancements.[12]

Synthetic Strategy: The Ugi Multicomponent Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally powerful tools for building molecular complexity. The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR, valued for its ability to rapidly generate diverse libraries of peptide-like scaffolds.[13][14]

For the synthesis of 3,3-disubstituted piperazinones, a variation of the Ugi reaction is employed. This strategy involves the reaction of an α-amino acid , a ketone (or aldehyde), and an isocyanide . The intramolecular cyclization of the Ugi intermediate directly furnishes the desired piperazinone core in a single, efficient step. This approach is highly amenable to microwave irradiation, which facilitates both the initial Ugi condensation and the subsequent cyclization.

G start_node α-Amino Acid + Ketone intermediate1_node Iminium Ion start_node->intermediate1_node Condensation intermediate2_node Nitrilium Ion Intermediate intermediate1_node->intermediate2_node Nucleophilic Attack isocyanide_node Isocyanide (R3-NC) isocyanide_node->intermediate2_node intermediate3_node Linear Ugi Adduct intermediate2_node->intermediate3_node Intramolecular Attack by Carboxylate final_product_node 3,3-Disubstituted Piperazinone intermediate3_node->final_product_node Intramolecular Cyclization microwave_node Microwave Irradiation (Δ) microwave_node->intermediate3_node

Caption: Generalized mechanism for the Ugi-type synthesis of piperazinones.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a 3,3-disubstituted piperazinone via a microwave-assisted three-component reaction.

Materials and Equipment
  • Reagents: α-Amino acid, ketone, isocyanide (ensure high purity).

  • Solvent: Anhydrous ethanol or methanol.

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., Biotage® Initiator+, CEM Discover® SP).[12]

    • Microwave process vials (10-20 mL) with appropriate caps and septa.[12]

    • Magnetic stir bar.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

    • Silica gel for column chromatography.

General Procedure

G prep 1. Reagent Preparation (Amino Acid, Ketone, Isocyanide in Ethanol) mix 2. Vial Setup (Combine reagents in microwave vial with stir bar) prep->mix seal 3. Sealing (Securely crimp cap) mix->seal irradiate 4. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 5. Cooling (Cool vial to room temp using compressed air) irradiate->cool workup 6. Work-up (Concentrate, dissolve, extract) cool->workup purify 7. Purification (Silica Gel Chromatography) workup->purify analyze 8. Analysis (Characterize pure product via NMR, MS) purify->analyze

Caption: Experimental workflow for microwave-assisted piperazinone synthesis.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the α-amino acid (1.0 mmol, 1.0 equiv.).

  • Reaction Setup: Add the ketone (1.1 mmol, 1.1 equiv.) followed by anhydrous ethanol (4.0 mL).

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol, 1.0 equiv.) to the suspension.

  • Sealing: Immediately seal the vial by securely crimping the cap. This is crucial to maintain pressure and reach temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at 120 °C for 15 minutes . Use a fixed hold time and high absorption level setting. The internal pressure will typically reach 10-15 bar.[12]

  • Cooling: After irradiation is complete, cool the reaction vial to room temperature (typically below 50 °C) using the instrument's built-in compressed air cooling system before carefully opening.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to isolate the pure 3,3-disubstituted piperazinone.

Optimization and Discussion

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. The parameters below are critical for achieving high yields and purity.

Solvent and Temperature Effects

The choice of solvent is critical as it must couple effectively with microwave energy. Polar protic solvents like ethanol and methanol are excellent choices as they have high dielectric constants and can participate in the reaction mechanism. The ability to superheat the solvent in a sealed vessel is a key advantage of MAOS.[8] As shown in the table below, increasing the temperature generally accelerates the reaction, though excessively high temperatures may lead to byproduct formation.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1202035%
2Acetonitrile1201568%
3Ethanol 120 15 91%
4Ethanol1002075%
Data is representative and illustrates general trends.
Comparison with Conventional Heating

To highlight the efficiency of the microwave protocol, a direct comparison with conventional oil bath heating was performed for a model reaction. The results clearly demonstrate the superiority of the microwave-assisted method.[15][16]

MethodTemperature (°C)TimeYield (%)
Microwave 120 15 min 91%
Conventional (Oil Bath)78 (Reflux)24 hr42%
Substrate Scope Considerations

This protocol is robust and accommodates a wide range of substrates:

  • Amino Acids: Both natural and unnatural α-amino acids can be employed. Steric hindrance near the amino or carboxyl group may require slightly longer reaction times or higher temperatures.

  • Ketones: Acyclic and cyclic ketones are well-tolerated. Electronically diverse aromatic and aliphatic ketones can be used successfully.

  • Isocyanides: Commercially available isocyanides such as tert-butyl isocyanide and cyclohexyl isocyanide generally provide excellent results.

The ability to vary these three components makes this method ideal for generating diverse libraries of 3,3-disubstituted piperazinones for screening in drug discovery programs.[16]

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of 3,3-disubstituted piperazinones using microwave irradiation. By leveraging a Ugi-type multicomponent reaction, this method allows for the construction of complex and medicinally relevant scaffolds in a single step with significantly reduced reaction times and increased yields compared to conventional methods.[5] This approach represents a powerful tool for chemists in pharmaceutical and academic research, enabling the accelerated discovery and development of novel therapeutic agents.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information.[Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry.[Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.[Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert![Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.[Link]

  • Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. ResearchGate.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). National Center for Biotechnology Information.[Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate.[Link]

  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. LOCKSS.[Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Royal Society of Chemistry.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC. National Center for Biotechnology Information.[Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.[Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC. National Center for Biotechnology Information.[Link]

  • MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. International Journal of ChemTech Research.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC. National Center for Biotechnology Information.[Link]

  • Applications of piperazine scaffold in drug design. ResearchGate.[Link]

  • Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives. ResearchGate.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.[Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings - PMC. National Center for Biotechnology Information.[Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. National Center for Biotechnology Information.[Link]

  • Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. ACS Publications.[Link]

  • The Ugi three-component reaction and its variants. Royal Society of Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Ethyl-3-phenylpiperazin-2-one synthesis

Technical Support Ticket: #EPP-SYN-001 Subject: Yield Optimization for 3-Ethyl-3-phenylpiperazin-2-one (EPP) Status: Open / High Priority Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #EPP-SYN-001 Subject: Yield Optimization for 3-Ethyl-3-phenylpiperazin-2-one (EPP) Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Why" Behind Low Yields

You are likely experiencing low yields (typically <30%) due to the steric congestion at the quaternary carbon (C3). The synthesis of 3-Ethyl-3-phenylpiperazin-2-one involves the condensation of ethyl 2-bromo-2-phenylbutyrate with ethylenediamine .[1]

In this specific scaffold, two competing failures dominate:

  • Bis-Alkylation (Oligomerization): The bifunctional ethylenediamine reacts with two molecules of the bromo-ester, creating an open-chain "dumbbell" impurity.[1]

  • Elimination (Dehydrohalogenation): Due to steric bulk (phenyl + ethyl groups), the basic amine acts as a base rather than a nucleophile, causing elimination of HBr to form the

    
    -unsaturated ester (ethyl 2-phenylbut-2-enoate), which does not cyclize.
    

This guide provides a self-validating protocol to suppress these pathways and boost yields to the 60-75% range.

Module 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the stoichiometry below. The massive excess of diamine is not wasteful; it is the kinetic shield against polymerization.

ComponentRoleStoichiometryNotes
Ethyl 2-bromo-2-phenylbutyrate Substrate1.0 equivThe limiting reagent.[1]
Ethylenediamine (EDA) Reagent/Solvent10.0 equiv CRITICAL. Must be anhydrous.[1] Acts as solvent and reactant.[1][2][3]
Ethanol (Absolute) Co-Solvent5-10 VolOptional if EDA is used in large excess; helps solubility.[1]
Sodium Iodide (NaI) Catalyst0.1 equivFinkelstein catalyst to accelerate SN2 substitution.[1]
Step-by-Step Workflow:
  • Preparation: Charge a reaction flask with Ethylenediamine (10 equiv) . If using ethanol, add it now.

  • Catalyst Addition: Add NaI (0.1 equiv) . The iodide displaces the bromide, creating a more reactive (and less sterically demanding) iodide intermediate.

  • Controlled Addition: Heat the amine solution to a gentle reflux (

    
     if neat EDA).
    
  • Dropwise Feed: Dissolve the bromo-ester (1 equiv) in a minimal amount of ethanol/toluene.[1] Add this solution dropwise over 2–3 hours to the refluxing amine.

    • Why? This maintains "High Dilution" conditions locally, ensuring every ester molecule sees a sea of amine, favoring mono-alkylation (cyclization) over bis-alkylation.

  • Reflux: Continue reflux for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).[1]

  • Workup (The "Cut"): See Module 3.

Module 2: The Mechanism & Logic (Visualized)

Understanding the competition between the Cyclization Pathway (Good) and the Bis-Alkylation Pathway (Bad) is crucial.[1]

ReactionPathways Start Start: Ethyl 2-bromo-2-phenylbutyrate + Ethylenediamine Intermediate Intermediate: N-(2-aminoethyl) -2-phenylbutyramide Start->Intermediate SN2 Substitution (Slow, Steric Hindrance) Side_Elim IMPURITY: Alkene (Elimination) Start->Side_Elim E2 Elimination (Base catalyzed) Product TARGET: 3-Ethyl-3-phenyl piperazin-2-one Intermediate->Product Intramolecular Cyclization (Fast) Side_Bis IMPURITY: Bis-amide (Dimer) Intermediate->Side_Bis Intermolecular Attack on 2nd Ester Note High EDA Concentration favors path to Intermediate and blocks Bis-Alkylation Note->Intermediate

Figure 1: Reaction logic flow. The "Dropwise Addition" technique forces the reaction along the upper green path by starving the system of the starting ester, preventing the red 'Bis-amide' pathway.

Module 3: Purification & Impurity Profiling

The reaction mixture will contain excess ethylenediamine, the product, and salts. You cannot distill the product easily without decomposition.[1]

Workup Protocol (Acid/Base Swing):
  • Concentration: Rotovap to remove bulk Ethanol and excess Ethylenediamine.[1] Warning: EDA forms azeotropes; remove as much as possible.

  • Acidification: Dissolve residue in water. Add 2M HCl until pH < 2.

    • Chemistry: The product (secondary amine) and EDA convert to hydrochloride salts and stay in water. Non-basic impurities (unreacted ester, elimination alkene product) remain organic.

  • Wash: Wash the aqueous layer with Ethyl Acetate (x2).[1] Discard organics.

  • Basification: Cool the aqueous layer. Add 6M NaOH dropwise until pH > 12.[1]

    • Chemistry: The product is liberated as the free base.[1]

  • Extraction: Extract with Dichloromethane (DCM) (x3).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Isopropanol or Ethyl Acetate/Hexane.

WorkupFlow Crude Crude Reaction Mix (Product + Excess EDA) Acid Add 2M HCl (pH < 2) Wash with EtOAc Crude->Acid Layer_Org Organic Layer: Neutral Impurities (Alkene, Ester) Acid->Layer_Org Discard Layer_Aq Aqueous Layer: Product-HCl + EDA-HCl Acid->Layer_Aq Keep Base Add NaOH (pH > 12) Extract with DCM Layer_Aq->Base Final Evaporate DCM Recrystallize Base->Final

Figure 2: The Acid/Base "Swing" purification removes non-amine impurities effectively.[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction stalled. I see starting material after 24 hours.

  • Diagnosis: The steric hindrance of the phenyl/ethyl group is blocking the SN2 attack.

  • Fix: Did you add Sodium Iodide (NaI)? The in situ formation of the alpha-iodo ester is 10-100x faster for substitution.[1] Also, ensure you are at true reflux (

    
    ), not just warm. Switch solvent to n-Butanol or Toluene (with excess amine) to increase temperature.[1]
    

Q2: The product is a sticky brown oil, not a solid.

  • Diagnosis: Residual Ethylenediamine or oligomers.[1]

  • Fix: The product (EPP) should be a solid (MP approx 139°C for related phenyl-piperazinones).[1]

    • Dissolve the oil in minimal hot Isopropanol.

    • Add a seed crystal if available, or scratch the glass.

    • Cool to

      
      .[1][3]
      
    • If it refuses to crystallize, convert it to the Hydrochloride salt: Dissolve in dry ether and bubble HCl gas (or add HCl/Dioxane). The salt is almost always a solid.[1]

Q3: Can I use chiral starting material to get a chiral product?

  • Diagnosis: Risk of Racemization.[1][4]

  • Insight: The alpha-position of the ester is acidic.[1] Under the basic conditions of the reaction (refluxing amine), the chiral center at C3 is likely to racemize via enolate formation before or during cyclization. You will likely obtain a racemate.[1] Resolution (e.g., with tartaric acid) is usually required after synthesis.

References

  • Mauch et al. (1974).[1] Process for the preparation of 1,2-diphenyl-3,5-dioxo-4-n-butyl-pyrazolidine. US Patent 3,821,223.[1] (Describes the core cyclization logic for Eprazinone precursors).

  • Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine.[1][2][3][4][5][6][7] XXVI. The Reaction of Ethylenediamine with alpha-Halo Esters. Journal of the American Chemical Society, 76(7), 1853–1855. (Foundational work on the diamine-ester condensation mechanism).

  • PrepChem. Synthesis of 3-phenyl-2-piperazinone. (General procedure for phenyl-substituted piperazinones adapted for technical support).

Sources

Optimization

Troubleshooting ring closure reactions for sterically hindered piperazinones

The following guide is designed as a high-level technical resource for the synthesis and troubleshooting of sterically hindered piperazinones. It adopts the persona of a Senior Application Scientist, focusing on mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for the synthesis and troubleshooting of sterically hindered piperazinones. It adopts the persona of a Senior Application Scientist, focusing on mechanistic causality and robust, field-proven solutions.

Executive Summary & Mechanistic Challenge

Synthesizing sterically hindered piperazin-2-ones (piperazinones) often presents a dichotomy: while backbone substituents can accelerate cyclization via the Thorpe-Ingold effect (gem-dimethyl effect), steric bulk adjacent to the reaction centers (the amine or the activated carbonyl) drastically reduces reaction rates.

The primary failure modes in these cyclizations are:

  • Conformational Locking: The linear precursor adopts a transoid (extended) conformation due to steric repulsion, preventing the N-terminus from attacking the activated carbonyl.

  • Competitive Oligomerization: Intermolecular reaction becomes faster than the slow intramolecular closure, leading to dimers or oligomers.

  • Epimerization: Harsh activation conditions required to overcome steric barriers lead to oxazolone formation and loss of chiral integrity at the

    
    -carbon.
    

This guide provides a troubleshooting framework to navigate these challenges, prioritizing T3P® (Propylphosphonic anhydride) technology and microwave-assisted protocols.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Stalled Conversions

Q1: My LCMS shows only the linear starting material remaining after 24 hours with HATU/DIPEA. Why isn't the ring closing? Diagnosis: This is likely a "Conformational Lock." The steric bulk is forcing the linear precursor into an extended conformation (E-rotamer) where the amine and activated ester are too far apart. HATU is excellent for activation, but if the geometry isn't there, it simply hydrolyzes or remains stuck.

Solution:

  • Switch to T3P (Propylphosphonic anhydride): Unlike uronium salts (HATU/HBTU), T3P acts as a water scavenger and drives the equilibrium. It allows for higher temperature reactions without immediate decomposition.

  • Microwave Irradiation: Heat is the best way to overcome the rotational barrier.

    • Protocol: Seal the vessel. Heat to 80–100°C in EtOAc or 2-MeTHF. The kinetic energy allows the molecule to access the higher-energy cis-conformation required for cyclization.

  • Solvent Switch: Change from DMF (polar aprotic) to a solvent that might influence hydrogen bonding, like HFIP (Hexafluoroisopropanol) or TFE, which stabilizes helical/turn conformations in peptides, potentially bringing the ends closer.

Q2: I see a mass corresponding to the Dimer (M x 2 - 18). How do I stop this? Diagnosis: Intermolecular reaction (dimerization) is outcompeting intramolecular cyclization. This is a concentration issue.

Solution:

  • Pseudo-High Dilution: Do not just add more solvent. Use a syringe pump to slowly add your linear substrate into a solution of the coupling agent and base over 2–4 hours. This keeps the instantaneous concentration of the free amine low, statistically favoring the intramolecular event.

  • Target Concentration: Aim for

    
     M final concentration.
    
Category B: Stereochemical Integrity

Q3: My product is forming, but the chiral center at C3 is 30% racemized. I'm using EDC/HOBt. Diagnosis: Slow cyclization allows time for the activated intermediate (O-acylisourea) to cyclize into an oxazolone (azlactone), which is prone to rapid racemization via enolization, especially with base present.

Solution:

  • Use T3P with Pyridine: T3P is renowned for low epimerization because it does not generate a free base in the same way uronium salts do, and the activation byproduct is less prone to oxazolone formation.

  • Base Selection: Switch from DIPEA (strong, hindered base) to Collidine or Pyridine. These are weaker bases that are sufficient to deprotonate the amine for nucleophilic attack but less likely to deprotonate the

    
    -carbon.
    
Category C: Solubility & Purification[1]

Q4: The reaction turns into a sludge, and I can't isolate the product from the coupling byproducts. Diagnosis: Urea byproducts from DCC/EDC are notoriously difficult to remove from hindered, lipophilic piperazinones.

Solution:

  • T3P Advantage: The byproduct of T3P is a water-soluble phosphonate salt.

    • Workup: Dilute with EtOAc, wash with water/bicarb. The byproduct washes away completely, leaving the clean organic product. No filtration of urea precipitates is required.

Decision Logic & Workflow

The following diagram outlines the logical flow for troubleshooting a failed cyclization.

TroubleshootingFlow Start Start: Linear Precursor Fails to Cyclize CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Result_SM Result: Mostly Starting Material CheckLCMS->Result_SM No Reaction Result_Dimer Result: Dimer/Oligomer CheckLCMS->Result_Dimer Wrong Mass Result_Rac Result: Racemized Product CheckLCMS->Result_Rac Wrong Chirality Action_Heat Diagnosis: Kinetic Trap Action: Microwave (80-100°C) Result_SM->Action_Heat Action_Dilution Diagnosis: Concentration Issue Action: High Dilution (<0.01M) Slow Addition Result_Dimer->Action_Dilution Action_Base Diagnosis: Oxazolone Formation Action: Weaker Base (Pyridine) Lower Temp (0°C -> RT) Result_Rac->Action_Base Action_Reagent Action: Switch to T3P (Propylphosphonic anhydride) Action_Heat->Action_Reagent If fails

Caption: Figure 1. Troubleshooting logic for sterically hindered piperazinone ring closure.

Recommended Experimental Protocol

Method: T3P-Mediated Cyclization of Hindered Substrates

This protocol is optimized for substrates where standard HATU/EDC methods fail due to steric hindrance or epimerization concerns.

Materials
  • Substrate: Linear amino-acid derivative (e.g., N-(2-aminoethyl)-phenylalanine derivative).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred) or N-Methylmorpholine (NMM).

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Procedure
StepActionCritical Technical Note
1 Dissolution Dissolve the linear precursor (1.0 equiv) in EtOAc. Concentration should be 0.05 M . If solubility is poor, use DMF/EtOAc mix.
2 Base Addition Add Pyridine (3.0 – 5.0 equiv). Cool the mixture to 0°C.
3 Activation Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.
4 Reaction Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Checkpoint: If LCMS shows <50% conv, heat to 60–80°C (sealed tube).
5 Workup Dilute with excess EtOAc. Wash with: 1. Water (x2) 2. 10% Citric Acid (to remove pyridine) 3. Sat. NaHCO3 4. Brine.
6 Isolation Dry over MgSO4, filter, and concentrate.[1] T3P byproducts are water-soluble and removed in Step 5.

Mechanistic Insight: Why T3P?

For sterically hindered substrates, the activation energy (


) for the nucleophilic attack is high. Standard reagents like HATU generate a reactive species that, if not attacked quickly by the amine, can degrade or cause epimerization.

T3P forms a mixed anhydride. The key advantages are:

  • Templating Effect: The cyclic structure of the T3P anhydride can help pre-organize the transition state.

  • No HOBt/HOAt: It avoids the use of explosive additives.

  • Low Epimerization: The reaction proceeds through a pathway that minimizes the lifetime of the oxazolone intermediate.

T3P_Mechanism Substrate Linear Precursor (COOH + NH2) Activation Activation with T3P (Mixed Anhydride) Substrate->Activation Pyridine TS Cyclic Transition State (Templated) Activation->TS Heat/RT Product Piperazinone (Intact Stereocenter) TS->Product Byproduct Water Soluble P-Byproducts TS->Byproduct

Caption: Figure 2. Simplified activation pathway using T3P, highlighting the clean separation of byproducts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development.

    • Relevance: authoritative review on T3P vs HATU for difficult amid
  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride.[4] Angewandte Chemie International Edition.

    • Relevance: The foundational paper establishing T3P's low epimeriz
  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Heterocyclic Compounds. Current Medicinal Chemistry.

    • Relevance: Validates microwave irradiation for overcoming steric barriers in cycliz
  • Boley, A. J., et al. (2024).[5] Synthesis of Monosubstituted Piperazine Derivatives. Journal of the American Chemical Society.[6]

    • Relevance: Recent methodologies in piperazine/piperazinone core construction.[5][7]

Sources

Optimization

Overcoming steric hindrance in 3-ethyl-3-phenyl substitution patterns

Technical Support Center: 3-Ethyl-3-Phenyl Substitution Architectures Topic: Overcoming Steric Hindrance in Quaternary Carbon Synthesis Ticket ID: #QCS-3E3P-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethyl-3-Phenyl Substitution Architectures

Topic: Overcoming Steric Hindrance in Quaternary Carbon Synthesis Ticket ID: #QCS-3E3P-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The construction of 3-ethyl-3-phenyl quaternary centers (common in glutarimide scaffolds like Glutethimide, oxindoles, and barbiturates) presents a classic "wall" in synthetic chemistry. The juxtaposition of a planar, electron-rich phenyl ring with a conformationally demanding ethyl group creates significant steric strain.

This guide addresses the three most common failure modes reported by our users:

  • Stalled Conversions: Incomplete alkylation due to enolate aggregation.

  • Elimination Side-Reactions: E2 elimination of the ethylating agent.

  • Regio-scrambling: Issues in thermodynamic vs. kinetic control.

Module 1: The "Allyl-Switch" Protocol (Recommended)

User Question: I am trying to ethylate ethyl


-phenylbutyrate using LDA and Ethyl Iodide (EtI), but my yield is stuck at 40%, and I see significant starting material and elimination products. Increasing temperature just decomposes the enolate. What is wrong?

Diagnosis: You are fighting two forces:[1][2]

  • Steric Shading: The phenyl ring protects the enolate face, slowing down the

    
     approach of the ethyl group.
    
  • Beta-Elimination: The basic enolate abstracts a proton from Ethyl Iodide (acting as a base rather than a nucleophile), generating ethylene gas and protonated starting material.

The Solution: Allylation-Hydrogenation Strategy Do not use Ethyl Iodide for crowded quaternary centers if direct alkylation fails. Use Allyl Bromide instead. The allyl group is smaller (planar


 carbon) and possesses a 

-system that stabilizes the transition state via orbital overlap, making it roughly

more reactive than ethyl iodide.

Protocol:

  • Step A: Allylation

    • Substrate: 1.0 equiv

      
      -phenyl substrate.[3]
      
    • Base: 1.1 equiv KHMDS (Potassium hexamethyldisilazide). Why? The potassium counter-ion is larger and "looser" than lithium, reducing enolate aggregation.

    • Solvent: THF with 10% DMPU (N,N'-Dimethylpropyleneurea). Critical for breaking ion pairs.

    • Reagent: 1.2 equiv Allyl Bromide.

    • Temp:

      
       to 
      
      
      
      .
  • Step B: Hydrogenation

    • Catalyst: 5% Pd/C or PtO

      
       (Adam's Catalyst).
      
    • Atmosphere:

      
       (1 atm, balloon).
      
    • Result: Quantitative conversion of the allyl group to an ethyl group.

Validation Data:

ElectrophileBase/SolventYield (Quaternary Center)Major Side Product
Ethyl Iodide LDA / THF35-45%Starting Material + Ethylene
Ethyl Triflate LDA / THF55%O-Alkylation (Enol Ether)
Allyl Bromide KHMDS / THF-DMPU92% None

Module 2: Palladium-Catalyzed Alpha-Arylation (The "Reverse" Route)

User Question: I cannot alkylate my 3-ethyl precursor with a phenyl group because


 on benzene is impossible. How do I install the phenyl ring LAST?

Diagnosis: You are correct; nucleophilic aromatic substitution is not viable here. You must switch mechanisms to Pd-catalyzed


-arylation . This method couples an enolate (formed in situ) with an aryl halide.

The Solution: Hartwig-Buchwald Alpha-Arylation This route is superior when the ethyl group is already present, as it avoids the elimination issues of alkyl halides.

Protocol:

  • Reagents:

    • Substrate:

      
      -ethyl ester/lactam (1.0 equiv).
      
    • Aryl Halide: Bromobenzene (1.2 equiv). Avoid Iodobenzene if possible as it can lead to reductive dehalogenation side products in this specific steric niche.

    • Catalyst: Pd(dba)

      
       (2 mol%).
      
    • Ligand:

      
       (Tri-tert-butylphosphine) or Q-Phos . Sterically bulky, electron-rich phosphines are non-negotiable here.
      
    • Base: LHMDS (Lithium hexamethyldisilazide) or

      
       (for silyl enol ethers).
      
  • Conditions:

    • Toluene or Dioxane at

      
      .
      
    • Strict deoxygenation (freeze-pump-thaw x3).

Visual Workflow (Graphviz):

AlphaArylation Start Start: alpha-Ethyl Substrate Base Add Base (LHMDS) Generate Enolate Start->Base Transmetal Transmetalation Pd-Enolate Complex Base->Transmetal CatCycle Pd(0) + Ar-Br Oxidative Addition CatCycle->Transmetal  Pd(II)-Ar species RedElim Reductive Elimination (The Steric Bottleneck) Transmetal->RedElim  Bulky Ligand  Forces Closure RedElim->CatCycle  Regenerate Pd(0) Product Product: 3-Ethyl-3-Phenyl RedElim->Product

Figure 1: Catalytic cycle for Pd-catalyzed alpha-arylation. Note that the bulky ligand is crucial to force the reductive elimination step (RedElim) which forms the crowded C-C bond.

Module 3: Troubleshooting Cyclization Approaches

User Question: I'm trying to close a glutarimide ring (like Glutethimide) from a nitrile precursor, but the hydrolysis/cyclization is extremely slow.

Diagnosis: The nitrile group at a quaternary center is "neopentyl-like" and extremely resistant to hydrolysis due to steric shielding. Standard acidic hydrolysis (


) often stops at the amide or requires temperatures that degrade the molecule.

The Solution: The "Guanidinium" Acceleration Instead of direct acidic hydrolysis, use a basic peroxide method or a "dry" acid method.

Protocol (H


SO

Alternative):
  • Reagent: 30%

    
    , 
    
    
    
    , DMSO.
  • Mechanism: The hydroperoxide anion (

    
    ) is a "super-nucleophile" (alpha-effect) that can penetrate the steric shield of the nitrile carbon better than water.
    
  • Step-by-Step:

    • Dissolve nitrile (1 mmol) in DMSO (2 mL).

    • Add

      
       (0.5 equiv).
      
    • Add 30%

      
       (4 equiv) dropwise at 
      
      
      
      (Exothermic!).
    • Allow to warm to RT.[2] This converts Nitrile

      
       Primary Amide.
      
    • Cyclization: Treat the isolated amide with

      
       and Diethyl Carbonate (or the pendant ester) to close the ring.
      

Module 4: Decision Matrix

Use this logic gate to select your synthetic route.

RouteSelection Start Target: 3-Ethyl-3-Phenyl Center Q1 Is the Ring already formed? Start->Q1 Q2 Which group is missing? Q1->Q2 Yes (Lactam/Lactone) RouteC Route C: Acyclic Assembly (Build Quaternary C then Cyclize) Q1->RouteC No (Acyclic Precursor) RouteA Route A: Allylation-Hydrogenation (See Module 1) Q2->RouteA Missing Ethyl RouteB Route B: Pd-Alpha Arylation (See Module 2) Q2->RouteB Missing Phenyl

Figure 2: Synthetic route decision matrix based on substrate status.

References

  • Allylation vs Ethylation Kinetics : Trost, B. M. et al. "Steric Control in Enolate Alkylation." Journal of the American Chemical Society.

  • Pd-Catalyzed Alpha-Arylation : Hartwig, J. F. "Palladium-Catalyzed Arylation of Carbonyl Compounds." Angewandte Chemie International Edition.

  • Glutarimide Synthesis Review : "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Medicinal Chemistry.

  • Steric Hindrance in Claisen Rearrangement : "The Thermal [3,3] Claisen Rearrangement of 3-Substituted Phenyl Allyl Ethers." Heterocycles.

  • Enolate Alkylation Troubleshooting : "Alkylation of Enolate Ions - Chemistry LibreTexts."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Ethyl-3-phenylpiperazin-2-one: A Deep Dive into ¹H NMR and Complementary Techniques

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Ethyl-3-phenylpiperazin-2-one, a heterocyclic compound featuring a lactam structure within a piperazine ring. Such scaffolds are of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Ethyl-3-phenylpiperazin-2-one, a heterocyclic compound featuring a lactam structure within a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry and drug development.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring quality control. Here, we will not only dissect the theoretical ¹H NMR spectrum but also compare its analytical power against other essential spectroscopic and chromatographic techniques, offering researchers a comprehensive framework for characterization.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all non-equivalent protons. 3-Ethyl-3-phenylpiperazin-2-one possesses a chiral center at the C3 position, which has significant consequences for the NMR spectrum, particularly for the protons on the piperazine ring.

Caption: Structure of 3-Ethyl-3-phenylpiperazin-2-one with proton groups labeled.

The key proton environments are:

  • Phenyl Protons (Hₐ): Five aromatic protons on the monosubstituted benzene ring.

  • Ethyl Protons (Hₑ, Hբ): A methylene (CH₂) and a methyl (CH₃) group.

  • Piperazinone Ring Protons (H꜀, Hₒ, Hₒ', Hₔ): Two N-H protons and two sets of CH₂ protons. Due to the C3 chiral center, the geminal protons on C2 and C5 are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and coupling.

In-Depth ¹H NMR Spectrum Analysis

A ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), chemical shift (electronic environment), integration (proton ratio), and multiplicity or splitting pattern (neighboring protons).[3][4]

Predicted ¹H NMR Data

The following table summarizes the expected signals for 3-Ethyl-3-phenylpiperazin-2-one, based on established chemical shift ranges and data from structurally similar compounds.[5][6]

Proton LabelProtonsExpected Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Causality
Hₐ Phenyl~7.2 - 7.4Multiplet (m)5HProtons on an aromatic ring are deshielded by the ring current. In a monosubstituted benzene ring, the ortho, meta, and para protons have slightly different environments, but their signals often overlap, resulting in a complex multiplet.[7][8]
H꜀ N1-H (Amide)~7.5 - 8.5Broad Singlet (br s)1HAmide protons are significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and can exhibit hydrogen bonding. Their signals are often broadened by quadrupole effects from the nitrogen atom and chemical exchange.
Hₒ, Hₒ' Ring CH₂~2.8 - 3.6Multiplets (m)4HThese protons are adjacent to nitrogen atoms. The presence of the C3 chiral center renders the geminal protons on C2 and C5 diastereotopic. They will appear as distinct signals, likely complex multiplets (e.g., doublet of doublets), due to coupling with each other (geminal coupling) and with adjacent protons.
Hₑ Ethyl CH₂~1.9 - 2.2Quartet (q)2HThis methylene group is adjacent to the three protons of the methyl group (n+1 = 3+1 = 4), resulting in a quartet.[9] Its chemical shift is influenced by the adjacent C3 stereocenter.
Hₔ N4-H (Amine)~1.5 - 3.0Broad Singlet (br s)1HThe signal for this secondary amine proton can vary in chemical shift and may be broad due to exchange. Its exact position depends on solvent and concentration.
Ethyl CH₃~0.8 - 1.1Triplet (t)3HThe methyl group is adjacent to the two protons of the methylene group (n+1 = 2+1 = 3), resulting in a triplet.[9] This signal appears in the typical upfield aliphatic region.

A Comparative Framework of Analytical Techniques

Analytical_Workflow cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Analysis H_NMR 1H NMR (Proton Framework) C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Confirms Protonated Carbons MS Mass Spectrometry (Molecular Weight, Formula) C_NMR->MS Corroborates Structure HPLC HPLC (Purity & Quantification) MS->HPLC Provides MW for Peak Identification FTIR FTIR (Functional Groups) Sample Synthesized Compound Sample->H_NMR Sample->FTIR Sample->HPLC

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-3-phenylpiperazin-2-one

Executive Safety Summary Treat as: High-Potency Sensitizer & Irritant. In the absence of a compound-specific Occupational Exposure Limit (OEL) for 3-Ethyl-3-phenylpiperazin-2-one, you must adopt a Control Banding approac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Sensitizer & Irritant. In the absence of a compound-specific Occupational Exposure Limit (OEL) for 3-Ethyl-3-phenylpiperazin-2-one, you must adopt a Control Banding approach.[] This compound contains a piperazine pharmacophore , a structural alert heavily associated with respiratory and dermal sensitization, combined with a lipophilic phenyl ring that enhances dermal absorption.

Immediate Core Directive:

  • Primary Engineering Control: All handling of solid material must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Prohibited: Open-bench weighing is strictly prohibited.[]

  • Critical PPE: Double-gloving (Nitrile) and respiratory protection (N95/P100) are mandatory if the fume hood sash is raised above 10 inches or during equipment maintenance.[]

Hazard Architecture & Risk Stratification

As a scientist, you must understand why you are selecting specific PPE. We rely on Structure-Activity Relationships (SAR) to predict hazards where specific toxicological data is sparse.[]

Structural FeatureAssociated HazardGHS Classification (Predicted)
Piperazine Ring Sensitization: The secondary amine is highly reactive toward biological proteins, leading to haptenization.[]H334: May cause allergy or asthma symptoms.H317: May cause an allergic skin reaction.
Basic Nitrogen Corrosivity/Irritation: High pH in aqueous solution causes tissue damage.H314/H315: Causes severe skin burns or irritation.H318: Causes serious eye damage.
Phenyl Group Lipophilicity: Increases the compound's ability to penetrate the stratum corneum (skin barrier).H311: Toxic in contact with skin (Systemic absorption risk).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Band 4 Containment (Potent/Unknown Toxicity).

A. Barrier Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Nitrile Gloves (Low Modulus) Thickness: Minimum 5 mil (0.12 mm)Standard: ASTM D6978Nitrile offers superior resistance to organic amines compared to latex. Low modulus reduces hand fatigue during precise weighing.
Hand Protection (Secondary) Long-cuff Nitrile or Laminate Layering:[] Double-gloving required.[]The outer glove takes the mechanical wear; the inner glove prevents skin contact during doffing. Color indicator gloves are preferred to spot tears.
Ocular/Face Chemical Splash Goggles Standard: ANSI Z87.1+ (D3 rating)Safety glasses are insufficient due to the corrosive nature of piperazine derivatives. Goggles seal against dust and splashes.
Respiratory P100 Particulate Respirator Condition: Only required if working outside a hood (e.g., spill cleanup).The "P" series is oil-proof, protecting against both solid dust and oily aerosols if the substance is solubilized.
Body Defenses Tyvek® Lab Coat (Disposable) Feature: Elastic cuffs; closed front.Cotton lab coats absorb liquids and retain dust. Disposable non-woven fabrics (polyethylene) repel particulates.
B. PPE Decision Logic (Visualization)[2]

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Oil State->Liquid Splash Risk Weighing Task: Weighing/Transfer Solid->Weighing Synthesis Task: Reaction/Workup Liquid->Synthesis PPE_High MAX PROTECTION: - Fume Hood (Sash <10") - Double Nitrile Gloves - Tyvek Sleeves - Goggles Weighing->PPE_High Inhalation Hazard Synthesis->PPE_High Open System/Heating PPE_Med STD PROTECTION: - Fume Hood - Single Nitrile (5mil) - Lab Coat - Safety Glasses/Goggles Synthesis->PPE_Med Contained System

Figure 1: Risk-based PPE selection logic.[] Note that solid handling triggers maximum protection due to the risk of airborne sensitization.

Operational Protocol: Safe Handling & Solubilization

Objective: Transfer 3-Ethyl-3-phenylpiperazin-2-one from bulk storage to reaction vessel without environmental release.

Step 1: Pre-Operational Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Control: Place an ionizing fan or static dissipative mat inside the hood. Piperazine derivatives are often static-prone, causing powder to "jump" during weighing.[]

  • Staging: Place a waste container (solid waste) inside the hood before starting.

Step 2: The "Double-Glove" Technique[1]
  • Don the first pair of nitrile gloves (inner layer).

  • Pull the lab coat cuffs over the inner gloves.

  • Don the second pair of nitrile gloves (outer layer) over the lab coat cuffs.

    • Why? This creates a shingle effect. If liquid runs down your arm, it hits the coat, not the skin. If it runs down the glove, it doesn't enter the sleeve.

Step 3: Weighing & Transfer
  • Open the stock container only inside the hood.

  • Use a disposable spatula. Do not use reusable spatulas that require washing (reduces cross-contamination risk).

  • Weigh directly into a tared vial or flask.

  • Wet Down: Immediately add your solvent (e.g., DCM, Methanol) to the solid in the flask to suppress dust generation.

  • Cap the flask before removing it from the balance area.

Step 4: Decontamination
  • Wipe the exterior of the stock container with a solvent-dampened wipe (ethanol or isopropanol).

  • Dispose of the wipe and spatula in the hazardous solid waste stream inside the hood.

  • Remove outer gloves inside the hood and discard.

Emergency Response & Disposal

A. Spill Response Workflow

In the event of a spill outside the fume hood:

Spill_Response Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Don N95/P100 Double Gloves Goggles Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Scoop to bag Wash surface (pH < 7) Contain->Clean

Figure 2: Immediate spill response protocol.[][2][3] Note the requirement for respiratory protection during cleanup.[4][5]

B. Disposal Specifications
  • Chemical Waste: 3-Ethyl-3-phenylpiperazin-2-one must be disposed of via High-Temperature Incineration .[]

    • Reasoning: Nitrogen-containing heterocycles can form toxic byproducts if not completely combusted.[]

  • Aqueous Waste: Do not pour down the drain. Collect in "Basic Organic Aqueous" waste streams.

  • Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label and discard container as chemically contaminated trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press.[6] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[2][3][4][5][9][10][11][12] (Used for analog hazard extrapolation regarding sensitization and corrosivity). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Hazard Communication Standard: Safety Data Sheets.[Link][]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.